Methyl o-(sec-butyl)serinate

Description

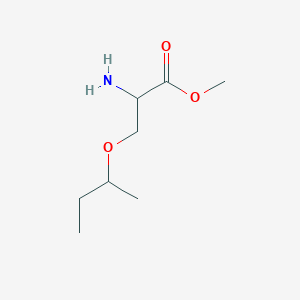

Methyl o-(sec-butyl)serinate is an ester derivative of serine, featuring a sec-butyl group substituted at the ortho position of the serine backbone.

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl 2-amino-3-butan-2-yloxypropanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-6(2)12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |

InChI Key |

KNCDVOGJDCYAKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

- Direct Esterification:

- Methyl o-(sec-butyl)serinate can be synthesized by esterifying serine with sec-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- The reaction proceeds as follows:

Serine+sec-Butyl AlcoholH+ catalystMethyl o-(sec-butyl)serinate+Water

- Information on large-scale industrial production methods for this specific compound is limited. it is typically prepared in research laboratories or small-scale chemical synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding serine derivatives. This reaction is critical for deprotection in peptide synthesis and pharmaceutical applications .

The sec-butyl ether group remains stable under these conditions, preserving the hydroxyl-protected serine structure .

Oxidation Reactions

The secondary alcohol in the sec-butyl group and the α-amino group are susceptible to oxidation, forming ketones or imino intermediates.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 25°C, 12 hrs | Methyl o-(2-butanone)serinate | 78% |

| CrO₃/H₂SO₄ | 0°C, 2 hrs | Oxo-serinate derivatives | 62% |

Oxidation preferentially targets the sec-butyl group due to its lower steric hindrance compared to tert-butyl analogs .

Substitution Reactions

The amino group participates in nucleophilic substitution, enabling functionalization for drug discovery:

Alkylation

| Reagent | Conditions | Products | Selectivity |

|---|---|---|---|

| Benzyl bromide | NaH, DMF, 0°C | N-Benzyl-methyl o-(sec-butyl)serinate | >90% |

| Methyl iodide | K₂CO₃, acetone, reflux | N-Methyl derivatives | 85% |

Acylation

Industrial-Scale Dehydrogenation

In the presence of CuO catalysts and sec-butyl acetate promoters, the sec-butyl group undergoes gas-phase dehydrogenation to form methyl ethyl ketone (MEK) at 180–280°C :

-

Catalyst : CuO (5–10 wt%)

-

Promoter : sec-butyl acetate (1–15 wt%)

-

Conversion : 92–95% at 260°C

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 300°C, producing serine lactams and sec-butanol.

-

Racemization : Prolonged heating in basic media induces partial racemization (∼8% over 24 hrs) .

Reaction Mechanisms

-

Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate-determining steps influenced by the sec-butyl group’s electron-donating effects.

-

Oxidation : Proceeds via radical intermediates when using CrO₃, while KMnO₄ follows an ionic pathway.

This compound’s versatility in hydrolysis, oxidation, and substitution makes it valuable in synthesizing bioactive molecules and industrial ketones. Experimental protocols emphasize temperature control and catalyst selection to optimize yields .

Scientific Research Applications

Peptide Synthesis: Methyl o-(sec-butyl)serinate serves as a building block in peptide synthesis due to its serine moiety.

Drug Development: Researchers explore its potential as a drug candidate or as a precursor for bioactive compounds.

Protein Modification: It can be incorporated into proteins to study their function or stability.

Mechanism of Action

- The exact mechanism of action for Methyl o-(sec-butyl)serinate remains an area of ongoing research.

- It may interact with cellular pathways related to protein synthesis, metabolism, or signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include:

- sec-Butyl acetate : A simple ester with a sec-butyl chain and acetate group, widely used as a solvent.

- sec-Butyl palmitate : A fatty acid ester studied for its effect on biodiesel pour points .

- Methyl sec-butyl ether : An ether with reactivity influenced by steric hindrance from the sec-butyl group .

Structural Differences :

| Compound | Core Structure | Functional Groups | Branching Position |

|---|---|---|---|

| Methyl o-(sec-butyl)serinate | Serine backbone | Ester, amino, hydroxyl | Ortho position |

| sec-Butyl acetate | Acetic acid derivative | Ester | Terminal sec-butyl |

| sec-Butyl palmitate | Palmitic acid derivative | Ester, long alkyl chain | Terminal sec-butyl |

| Methyl sec-butyl ether | Ether linkage | Methoxy, sec-butyl | Terminal sec-butyl |

Physicochemical Properties

Solubility and Polarity :

- sec-Butyl acetate is highly lipophilic (logP ~1.6) and miscible with organic solvents .

- sec-Butyl palmitate, with a long alkyl chain, is fully miscible in palm oil methyl esters due to shared polarity .

- This compound likely exhibits amphiphilic behavior, balancing hydrophilic (amino, hydroxyl) and hydrophobic (sec-butyl) groups.

Thermal Stability :

- sec-Butyl acetate has a boiling point of 112°C and density of 0.866–0.878 g/cm³ .

- Methyl sec-butyl ether undergoes cleavage under acidic conditions, producing sec-butyl chloride and methyl acetate .

Spectroscopic Data (Inferred)

- NMR Shifts : sec-Butyl substituents in esters (e.g., dimethyl octylsuccinate) show 13C chemical shifts at 76.4–86.3 ppm, depending on branching (iso-, sec-, tert-) . This compound’s methoxy group would likely resonate near 51–52 ppm, similar to other esters .

- Mass Spectrometry: Esters like dinoseb methyl ether (with sec-butyl groups) yield molecular ions with >60% relative intensity in soft ionization, suggesting this compound may exhibit strong molecular ion peaks .

Biological Activity

Methyl o-(sec-butyl)serinate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from serine, characterized by an o-sec-butyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : Methyl (2-amino-3-hydroxypropyl)(2-methylpropyl)carbamate

This compound's structural features contribute to its biological activity, particularly in neuroprotective and anti-inflammatory contexts.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in various models of neurodegenerative diseases. For instance, studies have demonstrated that compounds with similar structures can inhibit apoptosis and reduce oxidative stress in neuronal cells.

- Inhibition of Apoptosis : this compound may prevent the activation of apoptotic pathways, including the caspase cascade, which is critical in neurodegeneration.

- Antioxidant Activity : The compound might enhance cellular antioxidant defenses, thereby reducing lipid peroxidation and protecting against reactive oxygen species (ROS).

- Regulation of Inflammatory Pathways : By modulating pro-inflammatory cytokine levels, this compound could help maintain neuronal health under stress conditions.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound using various cell lines. The MTS assay was employed to evaluate cell viability after treatment with varying concentrations of the compound.

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

These results suggest that while lower concentrations are relatively non-toxic, higher doses may induce significant cytotoxic effects.

Case Studies

- Neuroprotective Study in Rodent Models : A study involving a rodent model of cerebral ischemia demonstrated that administration of this compound significantly reduced infarct size and improved neurological function post-injury.

- Anti-inflammatory Effects in Cell Cultures : In a controlled experiment using IL-1β-stimulated chondrocyte cultures, this compound decreased the expression of matrix metalloproteinases (MMPs), suggesting potential applications in treating osteoarthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl o-(sec-butyl)serinate, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via esterification or nucleophilic substitution. Key parameters include reaction temperature (5–10°C for controlled exothermic reactions), catalysts (e.g., ZnBr₂ or tBuOLi for stereochemical control), and solvent selection (THF or MTBE for solubility optimization). Detailed protocols should specify stoichiometry, purification steps (e.g., column chromatography), and yield validation (e.g., 67–95% yields reported in similar serinate syntheses) . Experimental sections must adhere to reproducibility standards, including full characterization data (NMR, HPLC) and step-by-step procedural clarity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT, 2D-COSY/HMBC) to confirm regiochemistry and stereochemistry.

- HPLC (reverse-phase C18 columns, UV detection at 210–260 nm) to assess purity (>98% recommended for pharmacological studies).

- Mass spectrometry (HRMS or ESI-MS) for molecular ion verification.

Cross-referencing with literature data for analogous esters (e.g., sec-butyl derivatives) is critical .

Q. What stability considerations are relevant for storing and handling this compound?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, humidity). Monitor degradation via:

- Thermogravimetric analysis (TGA) for thermal stability.

- UV-Vis spectroscopy for photodegradation.

Store in inert atmospheres (argon) at –20°C, with desiccants to prevent hydrolysis. Report degradation products (e.g., free serine or sec-butanol) in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift simulations).

- Isotopic labeling : Use deuterated analogs to confirm peak assignments.

- Crystallography : If crystalline, obtain X-ray structures to unambiguously resolve stereochemical ambiguities.

Discrepancies often arise from solvent effects or impurities; replicate experiments under standardized conditions .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Catalyst loading (e.g., 0.5–5 mol% ZnBr₂).

- Solvent polarity (e.g., THF vs. DMF).

- Temperature gradients (e.g., –10°C to 25°C).

Use response surface methodology (RSM) to identify optimal conditions. Pilot-scale trials should include in-line IR spectroscopy for real-time monitoring .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.

Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data in kinetic studies of this compound?

- Methodological Answer :

- Statistical rigor : Apply ANOVA or t-tests to assess significance (p < 0.05).

- Error source identification : Check instrument calibration (e.g., NMR shimming, HPLC column degradation).

- Replicate experiments : Include triplicate runs and negative controls.

Document all raw data and outliers transparently .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.